molecular formula C12H22Br2N2 B13641549 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide

4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide

Cat. No.: B13641549
M. Wt: 354.12 g/mol
InChI Key: UVDBJJWEWWZBPR-UHFFFAOYSA-L
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Description

4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H22BrN2. It is known for its water solubility and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a one-step reaction. This reaction includes the combination of 4-(diphenylamino)benzaldehyde with this compound . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves maintaining strict control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its ability to generate reactive oxygen species (ROS) upon visible light irradiation. This property makes it effective in photodynamic therapy, where it can induce cell death in cancer cells by generating ROS . The compound specifically targets the cell membrane, allowing for precise imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide
  • 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium chloride

Uniqueness

4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its high water solubility and strong near-infrared emission properties. These characteristics make it particularly useful in applications requiring high sensitivity and specificity, such as cellular imaging and photodynamic therapy .

Properties

Molecular Formula

C12H22Br2N2

Molecular Weight

354.12 g/mol

IUPAC Name

trimethyl-[3-(4-methylpyridin-1-ium-1-yl)propyl]azanium;dibromide

InChI

InChI=1S/C12H22N2.2BrH/c1-12-6-9-13(10-7-12)8-5-11-14(2,3)4;;/h6-7,9-10H,5,8,11H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

UVDBJJWEWWZBPR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[N+](C=C1)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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